molecular formula C17H12ClN3O3 B2661904 (Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide CAS No. 444101-75-1

(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide

Cat. No. B2661904
CAS RN: 444101-75-1
M. Wt: 341.75
InChI Key: IRVFZWIZZPZKQB-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide is a chemical compound that belongs to the family of acrylamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Hydrogel Applications in Heavy Metal Removal

Hydrogels synthesized from acrylamide derivatives have shown significant promise in environmental applications, particularly in the removal of heavy metal ions from aqueous media. These hydrogels can absorb heavy metals like Cu2+, Co2+, Ni2+, and Zn2+, following specific absorption isotherms. This capability is not only crucial for water purification but also for the conversion of these metal ions into nanoparticles, which can then act as catalysts for the degradation of various pollutants in water. This dual functionality underscores the importance of acrylamide derivatives in creating effective environmental clean-up solutions (Javed et al., 2018).

Enhancement of β-Cyclodextrin Reactions

Research into the optimization of substrates for β-cyclodextrin reactions has highlighted the use of acrylamide derivatives. These studies have shown that specific acrylamide derivatives can significantly impact the binding and reaction rates with β-cyclodextrin, a compound of interest in various biochemical applications. This research points to the potential of acrylamide derivatives in enhancing molecular interactions that are crucial in biochemical synthesis and analysis (Breslow et al., 1983).

Corrosion Inhibition for Metal Protection

Acrylamide derivatives have been evaluated for their corrosion inhibition properties, particularly for protecting copper in nitric acid solutions. These studies demonstrate that certain acrylamide derivatives are effective in preventing corrosion, thereby extending the lifespan of metal components in industrial settings. This application is particularly relevant in industries where metal parts are exposed to corrosive substances, showcasing the versatility of acrylamide derivatives in materials science (Abu-Rayyan et al., 2022).

Polymer-protein Conjugates for Biomedical Applications

The synthesis of polymer-protein conjugates using acrylamide derivatives opens new avenues in biomedical research, particularly for drug delivery systems and diagnostic applications. These conjugates can offer improved stability and functionality of proteins, which are crucial in developing more effective and targeted therapeutic approaches (Epton et al., 1977).

Enhanced Oil Recovery

Acrylamide-based copolymers have found applications in the petroleum industry, particularly in enhanced oil recovery (EOR) processes. These polymers improve the efficiency of oil extraction from reservoirs by altering the rheological properties of the injection fluids. This application highlights the role of acrylamide derivatives in addressing the global need for more efficient and sustainable energy production methods (Gou et al., 2015).

properties

IUPAC Name

(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-16-7-6-14(21(23)24)9-15(16)18/h2-9H,1H3,(H,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVFZWIZZPZKQB-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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